molecular formula C16H22N4O2 B1447570 tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate CAS No. 1227954-63-3

tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B1447570
CAS No.: 1227954-63-3
M. Wt: 302.37 g/mol
InChI Key: YODWRULSTJVOKA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate: is a chemical compound with the molecular formula C16H23N3O2. This compound is of interest due to its unique structure, which includes a diazepane ring and a cyanopyridine moiety. It is used in various fields of scientific research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate typically involves the reaction of 4-cyanopyridine with tert-butyl 1,4-diazepane-1-carboxylate under specific conditions. The reaction often requires a base and an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as those used in laboratory settings, scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules .

Biology and Medicine:

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The diazepane ring and cyanopyridine moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl (4-cyanopyridin-2-yl)carbamate
  • tert-Butyl 4-[(4-cyanopyridin-2-yl)oxy]piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-4-7-19(9-10-20)14-11-13(12-17)5-6-18-14/h5-6,11H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODWRULSTJVOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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